molecular formula C21H26ClN3O3S2 B2458851 N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216883-68-9

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2458851
CAS No.: 1216883-68-9
M. Wt: 468.03
InChI Key: FDCFKGHDFIPSIS-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-5-15-9-10-18-19(13-15)28-21(22-18)24(12-11-23(2)3)20(25)16-7-6-8-17(14-16)29(4,26)27;/h6-10,13-14H,5,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCFKGHDFIPSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26ClN3O2SC_{21}H_{26}ClN_3O_2S, with a molecular weight of 436.0 g/mol. The compound features a dimethylamino group, a benzo[d]thiazole moiety, and a methylsulfonyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H26ClN3O2SC_{21}H_{26}ClN_3O_2S
Molecular Weight436.0 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate sodium channels, inhibiting neuronal excitability, which may result in anesthetic and analgesic effects. Studies have shown that compounds with similar structures often exhibit significant interactions with ion channels, impacting pain pathways and potentially providing therapeutic benefits in pain management.

Synthesis

The synthesis of this compound typically involves several organic reactions under controlled conditions. The synthesis pathway may include:

  • Formation of the Benzothiazole Moiety : This involves reactions between thiazole derivatives and various substituents.
  • Amidation Reaction : The coupling of the benzothiazole derivative with the dimethylaminoethyl group.
  • Hydrochloride Salt Formation : Enhancing solubility for pharmaceutical applications.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Analgesic Effects : Preliminary studies suggest that this compound may reduce pain responses in animal models, indicating potential use as an analgesic agent.
  • Antimicrobial Properties : Some benzothiazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.

Case Studies

  • Analgesic Efficacy in Rodent Models : A study involving the administration of similar benzothiazole derivatives demonstrated significant reductions in nociceptive responses in rodents subjected to thermal and mechanical stimuli.
    • Results : The compounds showed a dose-dependent analgesic effect, with optimal doses leading to a 50% reduction in pain responses compared to controls.
  • Antimicrobial Activity Assessment : In vitro studies have assessed the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the coupling of a benzothiazole derivative (e.g., 6-ethylbenzo[d]thiazol-2-amine) with a dimethylaminoethyl-substituted benzamide precursor. Key steps include:

Acylation : Reacting the benzothiazole amine with 3-(methylsulfonyl)benzoyl chloride under anhydrous conditions (e.g., in dichloromethane or DMF) .

Substitution : Introducing the dimethylaminoethyl group via nucleophilic substitution or reductive amination .

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) .
Optimization requires precise control of temperature (60–80°C for acylation), solvent choice (DMF for high solubility), and purification (recrystallization or column chromatography) to achieve >90% purity .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Methodological Answer : Analytical characterization employs:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., methylsulfonyl peaks at ~3.3 ppm for 1^1H, 40–45 ppm for 13^13C) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 504.12) .

Q. What key functional groups influence the compound’s reactivity and biological interactions?

  • Methodological Answer : Critical functional groups include:
  • Methylsulfonyl Group : Enhances electrophilicity and hydrogen-bonding capacity, influencing target binding .
  • Dimethylaminoethyl Side Chain : Provides basicity (pKa ~8.5), facilitating solubility in acidic environments and membrane penetration .
  • Benzothiazole Moiety : Aromatic stacking interactions with hydrophobic enzyme pockets .
    Reactivity studies (e.g., hydrolysis under alkaline conditions) should be monitored via TLC or HPLC to guide derivatization .

Advanced Research Questions

Q. How can in vitro biological activity be systematically assessed for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against HDACs or kinases using fluorogenic substrates (e.g., IC50 determination via dose-response curves) .
  • Cell Viability Assays : Treat cancer cell lines (e.g., MCF-7, HeLa) with 0.1–100 μM compound for 48–72 hours; measure viability via MTT assay .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions (e.g., Kd values) .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Computational Docking : Use AutoDock Vina to predict binding poses with HDAC2 or PI3Kγ .
  • Gene Expression Profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate antiproliferative activity using both MTT and clonogenic assays .

  • Dose-Response Reproducibility : Test across multiple cell lines and laboratories to rule out batch variability .

  • Meta-Analysis : Compare IC50 values from independent studies (see Table 1 ) and adjust for assay conditions (e.g., serum concentration, incubation time) .

    Table 1 : Comparative Bioactivity of Structural Analogues

    CompoundTargetIC50 (μM)Reference
    Parent CompoundHDAC20.45
    6-Fluoro AnalogPI3Kγ1.2
    4-Methoxy DerivativeTubulin3.8

Q. What strategies improve the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • Prodrug Design : Mask the dimethylamino group with acetyl or PEG moieties to enhance oral bioavailability .
  • SAR Studies : Synthesize analogues with modified sulfonyl groups (e.g., replacing methylsulfonyl with trifluoromethanesulfonyl) to reduce hepatotoxicity .
  • In Vivo Toxicity Screening : Administer 10–50 mg/kg doses in rodent models; monitor liver enzymes (ALT/AST) and renal function .

Q. How does structural variation among benzothiazole derivatives affect biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Substituents : Fluorine at the 6-position (e.g., 6-fluoro analog) increases HDAC inhibition by 2-fold compared to ethyl groups .
  • Side Chain Modifications : Replacing dimethylaminoethyl with morpholinoethyl reduces cytotoxicity but retains target affinity .
  • Crystallographic Analysis : Solve X-ray structures of compound-target complexes to guide rational design .

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